3-(3-Pyridyl)acrylic acid
Overview
Description
Synthesis Analysis
- Novel Coordination Polymers: Gunning and Cahill (2005) utilized trans-3-(3-pyridyl)acrylic acid to form novel hetero-metallic and homometallic metal-organic framework (MOF) materials. They explored how the presence of a second metal center influences the coordination environment and overall structure formation (Gunning & Cahill, 2005).
- Rhodium-Catalyzed Oxidative Coupling: Mochida et al. (2009) achieved the synthesis of α-pyrone and butenolide derivatives through rhodium-catalyzed oxidative coupling reactions of substituted acrylic acids with alkynes and alkenes (Mochida et al., 2009).
Molecular Structure Analysis
- Hydrogen-Bonded Networks: Briceño et al. (2007) studied trans-3-(3-pyridyl)acrylic acid's structure, revealing a two-dimensional hydrogen-bonded array of supramolecular ribbons formed via interactions between pyridine and carboxyl groups (Briceño et al., 2007).
Chemical Reactions and Properties
- Coordination Polymers: The aforementioned studies by Gunning and Cahill (2005) and Briceño et al. (2007) demonstrate the compound’s ability to form stable coordination polymers and MOFs, highlighting its versatility in chemical reactions and potential for material synthesis.
Physical Properties Analysis
- Electrical Properties: Allan et al. (1988) investigated the electrical conductivities and properties of chloro complexes of 3-(3-pyridyl)acrylic acid with various metals, revealing unique conductive behaviors attributed to the olefinic bond in the compound (Allan et al., 1988).
Chemical Properties Analysis
- Electrochemical Response: Zhang et al. (2007) demonstrated that poly (3-(3-pyridyl) acrylic acid) modified glassy carbon electrodes exhibit excellent electrochemical responses, suggesting its utility in sensing and detection applications (Zhang et al., 2007).
Scientific Research Applications
Formation of Metal Organic Framework Materials : Research by Gunning and Cahill (2005) found that 3-(3-Pyridyl)acrylic acid plays a role in the formation of novel hetero-metallic and homometallic metal-organic framework materials. These materials have potential applications in thermoelectric, photocatalytic, and luminescence applications (Gunning & Cahill, 2005).
Synthesis of Multidimensional Metal-Organic Frameworks : Li et al. (2005) synthesized multidimensional metal-organic frameworks using 3-(3-Pyridyl)acrylic acid, suggesting potential applications in catalysis and photocatalysis (Li et al., 2005).
Photoreactivity in Coordination Polymers : Kole, Tan, and Vittal (2012) explored the photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids, revealing potential in the synthesis of coordination polymers for organic synthesis applications (Kole, Tan, & Vittal, 2012).
Biodegradable Hydrogels for Solar Cells : Elsayed, Monier, and Youssef (2017) demonstrated that photo-active trans-3-(4-pyridyl)acrylic acid modified chitosan can be used as a UV light-activated hydrogel, suitable for solar cells and photovoltaic panels (Elsayed, Monier, & Youssef, 2017).
Electrical Conductivity in Metal Complexes : Allan et al. (1989) studied the thermal behavior and electrical conductivity at room temperature of the complexes of 3-(3-pyridyl)acrylic acid with cobalt and nickel, showing polymeric octahedral structures (Allan et al., 1989).
Catalytic Oxidation in Copolymers : Chi, Cao, and Wang (2016) found that cross-linked copolymers of (3-(2-pyridyl) acrylic acid)-copper(II) complex exhibit high catalytic efficiency, particularly for the oxidation of benzyl alcohol using hydrogen peroxide (Chi, Cao, & Wang, 2016).
Characterization of Acrylic Acid Polymers : Lattimer's (2003) study on acrylic acid polymers using pyrolysis mass spectrometry demonstrates its utility in characterizing these polymers, particularly for determining acrylic acid and alkyl acrylate comonomers (Lattimer, 2003).
Electrochemical Sensor Applications : Zhang et al. (2007) utilized Poly (3-(3-pyridyl) acrylic acid) modified glassy carbon electrodes for the simultaneous determination of dopamine, ascorbic acid, and uric acid, demonstrating excellent electrochemical response and low detection limits (Zhang et al., 2007).
Safety And Hazards
Future Directions
The future directions of 3-(3-Pyridyl)acrylic acid involve its potential use in constructing electrochemical sensors in environmental analysis . The constructed membrane of 3-(3-Pyridyl)acrylic acid and multi-walled carbon nanotubes showed good reproducibility and stability, and was successfully applied to analyze catechol and hydroquinone in actual water samples .
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305000 | |
Record name | trans-3-(3-Pyridyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [Acros Organics MSDS] | |
Record name | 3-Pyridylacrylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Pyridyl)acrylic acid | |
CAS RN |
19337-97-4, 1126-74-5 | |
Record name | trans-3-(3-Pyridyl)acrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Pyridineacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-(3-Pyridyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pyridylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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